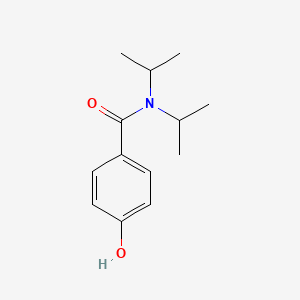

4-hydroxy-N,N-bis(propan-2-yl)benzamide

Description

Significance of Benzamide (B126) Scaffolds in Modern Organic Chemistry

Benzamide scaffolds are recognized as "privileged structures" in medicinal chemistry, meaning they are molecular frameworks capable of binding to a diverse range of biological targets. researchgate.net This versatility has established them as crucial building blocks in the design and synthesis of new pharmaceutical agents. researchgate.net The amide bond itself is a cornerstone of biochemistry and is present in approximately 25% of all active pharmaceutical ingredients, prized for its stability and ability to participate in hydrogen bonding. researchgate.net

The applications of benzamide derivatives are extensive and varied, demonstrating a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects. walshmedicalmedia.comnih.gov In psychiatry, for instance, substituted benzamides like Sulpiride and Amisulpride are utilized for their ability to selectively modulate dopaminergic systems. researchgate.netnih.gov Beyond their direct therapeutic use, benzamides are valuable intermediates in organic synthesis, enabling the construction of more complex molecular architectures. researchgate.net The ongoing research into benzamide derivatives continues to yield novel compounds with significant potential in various scientific and therapeutic domains. researchgate.netmdpi.com

Overview of Hydroxy- and Alkyl-Substituted Benzamide Derivatives

The chemical and biological properties of the benzamide scaffold can be precisely tuned by altering the substituents on both the benzene (B151609) ring and the amide nitrogen. Hydroxy and alkyl groups are among the most common and functionally significant modifications.

Alkyl-Substituted Benzamides: Alkylation, particularly on the amide nitrogen (N-alkylation), is a primary strategy for modifying a compound's pharmacokinetic profile. Adding alkyl groups, such as the isopropyl groups in the subject compound, generally increases lipophilicity (fat-solubility), which can enhance the ability of a molecule to cross cellular membranes. acs.org The size and branching of the alkyl chains also introduce steric hindrance around the amide bond, which can influence the molecule's conformation, receptor binding selectivity, and metabolic stability by shielding the amide from enzymatic hydrolysis. researchgate.netnih.gov The synthesis of N-substituted benzamides is a focus of extensive research, with numerous studies exploring how different alkyl groups impact anti-proliferative and other biological activities. nih.govresearchgate.net

The following table provides a comparative overview of representative substituted benzamides:

| Compound Name | Key Substituents | Notable Characteristics |

|---|---|---|

| Benzamide | None (parent structure) | Simplest amide derivative of benzoic acid, serves as a reference compound. wikipedia.org |

| 4-hydroxy-N-phenylbenzamide | 4-hydroxy, N-phenyl | Exhibits antimicrobial activity; the hydroxy group is key for its biological function. nanobioletters.com |

| N,N-diisopropylbenzamide | N,N-diisopropyl | Features bulky alkyl groups on the nitrogen, increasing lipophilicity and steric bulk. stenutz.eu |

| Amisulpride | Methoxy, Ethyl, Sulfamoyl, Amino | A complex substituted benzamide used as an antipsychotic agent that modulates dopamine (B1211576) receptors. nih.gov |

Rationale for Advanced Academic Investigation of 4-hydroxy-N,N-bis(propan-2-yl)benzamide

The specific chemical structure of this compound makes it a compound of significant academic interest for several reasons rooted in the principles of medicinal chemistry and structure-activity relationship (SAR) studies. nih.gov The molecule combines two key structural features whose interplay is of fundamental scientific interest: a phenolic hydroxyl group and bulky N,N-dialkyl substituents.

The rationale for its investigation can be broken down as follows:

Combined Functional Groups: The molecule possesses a 4-hydroxy group, a known pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets, and two isopropyl groups on the amide nitrogen. ontosight.ai This unique combination allows researchers to study the synergistic or antagonistic effects of a polar, hydrogen-bonding group with bulky, lipophilic groups within the same scaffold.

Probing Steric and Electronic Effects: The N,N-diisopropyl substitution provides considerable steric bulk around the amide functionality. stenutz.eu Investigating this compound helps elucidate how such steric hindrance affects molecular recognition, receptor selectivity, and metabolic pathways compared to less sterically hindered analogues (e.g., N-methyl or N,N-dimethyl benzamides). This is critical for designing drugs with improved selectivity and longer biological half-lives.

Foundation for SAR Studies: this compound serves as an excellent model compound for systematic SAR studies. By synthesizing and testing related derivatives—for example, by moving the hydroxyl group to the 2- or 3-position, or by changing the N-alkyl groups—chemists can map out the structural requirements for a desired biological activity. nih.gov

Potential Pharmacological Activity: Given that the broader class of substituted benzamides exhibits a vast range of pharmacological activities, there is a strong rationale for exploring the specific potential of this compound. walshmedicalmedia.com For instance, closely related structures like 4-hydroxy-N-isopropylbenzamide have been investigated for anti-inflammatory and anticancer properties, providing a logical basis for studying the N,N-diisopropyl version. ontosight.ai

The systematic study of molecules like this compound is essential for advancing the fundamental understanding of how specific structural modifications translate into functional chemical and biological properties, thereby guiding the rational design of future therapeutic agents.

Below are the key identifiers for the subject compound:

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 79119-46-3 chemscene.com |

| Molecular Formula | C13H19NO2 chemscene.com |

| Molecular Weight | 221.30 g/mol chemscene.com |

Properties

IUPAC Name |

4-hydroxy-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-9(2)14(10(3)4)13(16)11-5-7-12(15)8-6-11/h5-10,15H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJWBPAOJXIYJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 4 Hydroxy N,n Bis Propan 2 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For 4-hydroxy-N,N-bis(propan-2-yl)benzamide, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced two-dimensional techniques, provide a comprehensive picture of the molecular connectivity and environment of each atom.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the isopropyl methine protons, the isopropyl methyl protons, and the phenolic hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The aromatic region typically displays two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the hydroxyl group are expected to resonate at a lower chemical shift (upfield) compared to the protons ortho to the amide group due to the electron-donating nature of the hydroxyl group.

The isopropyl groups on the nitrogen atom give rise to a septet for the methine (CH) proton and a doublet for the methyl (CH₃) protons. The splitting pattern arises from the coupling between the methine proton and the six equivalent methyl protons. The signal for the phenolic hydroxyl proton can vary in its chemical shift and may appear as a broad singlet, with its position being dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (ortho to OH) | 6.8-7.0 | Doublet | 8.0-9.0 |

| Aromatic (ortho to C=O) | 7.2-7.4 | Doublet | 8.0-9.0 |

| Isopropyl CH | 3.5-4.0 | Septet | 6.5-7.0 |

| Isopropyl CH₃ | 1.2-1.4 | Doublet | 6.5-7.0 |

| Phenolic OH | Variable (e.g., 9.0-10.0 in DMSO-d₆) | Broad Singlet | - |

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the isopropyl carbons.

The carbonyl carbon (C=O) of the amide group is typically observed in the downfield region of the spectrum, around 170 ppm. The aromatic carbons show four distinct signals for the 1,4-disubstituted ring. The carbon bearing the hydroxyl group (C-OH) is shifted downfield due to the oxygen's electronegativity, while the carbon attached to the amide group (C-C=O) also appears at a characteristic chemical shift. The two sets of equivalent aromatic carbons (C-H) can be distinguished based on their electronic environment. The isopropyl carbons will show two signals: one for the methine carbon (CH) and one for the methyl carbons (CH₃).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~170 |

| C-OH (Aromatic) | ~160 |

| C-C=O (Aromatic) | ~128 |

| CH (Aromatic, ortho to OH) | ~115 |

| CH (Aromatic, ortho to C=O) | ~129 |

| CH (Isopropyl) | ~48 |

| CH₃ (Isopropyl) | ~21 |

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy.

Advanced Two-Dimensional (2D) and Solid-State NMR Techniques

Advanced NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm the assignments of proton and carbon signals. COSY spectra would show correlations between the coupled aromatic protons and between the isopropyl methine and methyl protons. HSQC spectra would correlate each proton signal with its directly attached carbon atom, providing unambiguous assignments for the carbon spectrum.

Solid-state NMR could provide insights into the molecular structure and dynamics in the crystalline phase. mdpi.com This technique is particularly useful for studying intermolecular interactions, such as hydrogen bonding, and for characterizing the polymorphism of the compound. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and probing the nature of chemical bonds.

Assignment of Characteristic Vibrational Modes

The IR and Raman spectra of this compound are expected to exhibit characteristic vibrational bands corresponding to its functional groups.

The most prominent bands would include:

O-H stretching: A broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the phenolic hydroxyl group. The broadness is indicative of hydrogen bonding.

C=O stretching: A strong absorption in the IR spectrum around 1630-1680 cm⁻¹ is due to the stretching vibration of the amide carbonyl group. The exact position is sensitive to the electronic effects of the substituents and hydrogen bonding.

C-N stretching: The stretching vibration of the C-N bond of the amide is expected in the range of 1300-1400 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the region of 1450-1600 cm⁻¹ correspond to the stretching vibrations of the carbon-carbon bonds within the benzene ring.

C-H stretching: Signals for aromatic C-H stretching are typically found just above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl groups appears just below 3000 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| O-H stretch (H-bonded) | 3200-3600 | Strong, Broad |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch | 2850-3000 | Medium-Strong |

| C=O stretch (Amide I) | 1630-1680 | Strong |

| Aromatic C=C stretch | 1450-1600 | Medium-Strong |

| C-N stretch | 1300-1400 | Medium |

Note: Predicted values are based on data from analogous compounds. nist.govnist.govresearchgate.net

Elucidation of Intramolecular and Intermolecular Hydrogen Bonding Patterns

Hydrogen bonding plays a crucial role in determining the solid-state structure and properties of this compound. Both intramolecular and intermolecular hydrogen bonds are possible.

The phenolic hydroxyl group can act as a hydrogen bond donor, and the carbonyl oxygen of the amide group can act as a hydrogen bond acceptor. This can lead to the formation of intermolecular hydrogen bonds, creating dimers or polymeric chains in the solid state. mdpi.com The presence and strength of these hydrogen bonds can be inferred from the shift of the O-H and C=O stretching frequencies in the IR spectrum. A significant red-shift (shift to lower frequency) of the O-H stretching band is a clear indication of strong hydrogen bonding. mdpi.com Similarly, a red-shift in the C=O stretching frequency would also suggest its involvement in hydrogen bonding.

Computational studies, such as Car–Parrinello and path integral molecular dynamics, can be used to further investigate the dynamics and nature of these hydrogen bonds in both the gaseous and crystalline phases. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. The compound has a molecular formula of C13H19NO2, corresponding to a monoisotopic mass of approximately 221.1416 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight. The fragmentation pattern provides valuable structural information. For this compound, fragmentation is expected to occur at the amide linkage and the isopropyl groups. Key fragmentation pathways would likely include:

Loss of an isopropyl group: A fragment corresponding to the loss of a C3H7• radical (mass ≈ 43 amu) would result in a significant peak.

McLafferty-type rearrangement: This could lead to the formation of a charged enol and a neutral propene molecule.

Cleavage of the N-CO bond: This would generate fragments corresponding to the diisopropylamine (B44863) cation and the hydroxybenzoyl cation. The hydroxybenzoyl cation (m/z 121) is a common fragment for 4-hydroxybenzoyl derivatives.

Using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the protonated molecule [M+H]+ or other adducts such as [M+Na]+ are typically observed, confirming the molecular weight with high accuracy.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct Type | Calculated m/z |

| [M+H]+ | 222.1489 |

| [M+Na]+ | 244.1308 |

| [M+K]+ | 260.1048 |

| [M-H]- | 220.1343 |

Note: These values are predicted based on the molecular formula and may vary slightly in experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound is primarily determined by the benzamide (B126) chromophore. The benzene ring and the carbonyl group contain π-electrons that can be excited to higher energy levels by UV radiation.

The presence of substituents on the benzene ring modifies the absorption characteristics. The hydroxyl (-OH) group at the para position is a strong auxochrome, which can cause a bathochromic (red) shift of the primary absorption bands of the benzene ring. The N,N-diisopropyl amide group also influences the electronic distribution. Typically, benzamides exhibit strong absorption bands in the UV region, often below 300 nm. nist.gov The specific wavelength of maximum absorbance (λmax) is dependent on the solvent used, as solvent polarity can affect the energy of the electronic transitions. While specific spectral data for this compound is not widely published, related compounds are used for UV detection in chromatography around 230-240 nm. ptfarm.pl

Table 2: Expected Optical Properties of this compound

| Property | Description |

| Chromophore | Benzamide (Benzene ring conjugated with a carbonyl group) |

| Key Substituents | p-Hydroxyl group (auxochrome), N,N-diisopropyl group |

| Expected λmax | In the UV region, likely between 200-300 nm |

| Molar Absorptivity (ε) | Concentration-dependent; specific value requires experimental determination. |

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic methods are paramount for assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a widely used and effective technique.

A typical RP-HPLC method would involve:

Stationary Phase: A non-polar C18 (octadecylsilyl) column is commonly employed. nih.gov

Mobile Phase: A mixture of a polar organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as water with 0.1% formic acid or phosphoric acid buffer) is used as the eluent. nih.govlongdom.org A gradient elution, where the solvent composition is changed over time, can be used to ensure the separation of impurities with different polarities.

Detection: A UV detector set at the λmax of the compound (e.g., ~230 nm) is a standard choice for detection and quantification. longdom.org

The purity is determined by integrating the area of the main peak in the chromatogram and expressing it as a percentage of the total area of all peaks. A validated HPLC method can also determine the limits of detection (LOD) and quantification (LOQ) for any impurities. longdom.org

Gas Chromatography (GC) can also be used if the compound is sufficiently volatile and thermally stable. The NIST WebBook indicates the availability of GC data for the related compound N,N-diisopropylbenzamide, suggesting its suitability for this class of molecules. nist.gov For GC analysis, the compound would be injected into a heated port, vaporized, and separated on a capillary column.

Table 3: Typical Chromatographic Conditions for Purity Analysis

| Parameter | HPLC | GC |

| Technique | Reverse-Phase (RP-HPLC) | Gas-Liquid Chromatography |

| Stationary Phase | C18 (ODS) Column | Capillary column (e.g., DB-5) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water + modifier | Inert gas (e.g., Helium, Nitrogen) |

| Detector | UV-Vis (e.g., at 230 nm) | Flame Ionization (FID) or Mass Spectrometry (MS) |

| Primary Use | Purity assessment, quantification of impurities | Purity of volatile & thermally stable compounds |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques provide critical information about the physical properties and thermal stability of a material as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For this compound, a TGA thermogram would reveal its decomposition temperature and profile. The analysis would indicate the temperature at which the compound begins to lose mass due to decomposition and can provide insights into the degradation mechanism.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC scan can identify:

Melting Point: A sharp endothermic peak indicates the melting temperature of the crystalline solid.

Glass Transition: A step change in the baseline can indicate the glass transition temperature for amorphous solids.

Crystallization and Decomposition: Exothermic peaks can correspond to crystallization or decomposition events.

Table 4: Information Obtained from Thermal Analysis

| Technique | Primary Information Obtained |

| TGA | Thermal stability, decomposition temperature, residue content. |

| DSC | Melting point, enthalpy of fusion, glass transition temperature, heat capacity. |

Computational Chemistry and Molecular Modeling Studies of 4 Hydroxy N,n Bis Propan 2 Yl Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Density Functional Theory (DFT) is a prominent method used for these calculations due to its balance of accuracy and computational cost.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic structure of a molecule is described by the arrangement of its electrons in various orbitals. Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap points to a more reactive species. For 4-hydroxy-N,N-bis(propan-2-yl)benzamide, specific DFT calculations to determine the precise energies of these orbitals and the resulting energy gap are not readily found in published literature.

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential (ESP) map illustrates the charge distribution within a molecule, providing a visual guide to its electrophilic and nucleophilic regions. These maps are generated by calculating the electrostatic potential at various points on the electron density surface. Red-colored regions typically indicate areas of negative potential, which are prone to electrophilic attack, while blue regions signify positive potential, indicating sites for nucleophilic attack. For this compound, an ESP map would likely show a negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, and a less pronounced potential distribution across the aromatic ring and alkyl groups. However, specific ESP mapping studies for this compound are not documented in the available literature.

Molecular Docking Methodologies for Ligand-Target Interactions (Theoretical Frameworks)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein. This method is instrumental in drug discovery and materials science. The process involves sampling a vast number of possible conformations of the ligand within the binding site of the target and using a scoring function to evaluate the strength of the interaction for each conformation. While the theoretical framework for molecular docking is well-established, specific studies detailing the docking of this compound into particular biological targets are not presently available in scientific literature.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including conformational changes and interactions with their environment. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time. This allows for the exploration of the molecule's conformational space and the identification of its most stable forms. For this compound, MD simulations could elucidate the flexibility of the N,N-bis(propan-2-yl) groups and the rotational freedom around the amide bond. At present, dedicated molecular dynamics simulation studies for this specific compound are not found in the reviewed literature.

Prediction of Key Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. Key descriptors for this compound have been predicted using computational models and are available in chemical databases.

| Molecular Descriptor | Predicted Value | Source |

| Molecular Formula | C13H19NO2 | |

| Molecular Weight | 221.3 g/mol | |

| Topological Polar Surface Area (TPSA) | 49.6 Ų | |

| Partition Coefficient (XLogP3) | 2.4 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 3 | |

| Complexity | 261 | |

| Formal Charge | 0 |

These predicted values offer a foundational understanding of the molecule's physicochemical properties. The Topological Polar Surface Area (TPSA) suggests its potential for membrane permeability. The partition coefficient (LogP) indicates its moderate lipophilicity. The number of rotatable bonds points to a degree of conformational flexibility.

Crystallography and Solid State Chemistry of 4 Hydroxy N,n Bis Propan 2 Yl Benzamide

Single-Crystal X-ray Diffraction Analysis

No published single-crystal X-ray diffraction data for 4-hydroxy-N,N-bis(propan-2-yl)benzamide is currently available. Therefore, the determination of its asymmetric unit, unit cell parameters, space group, and molecular conformation in the solid state has not been reported.

Determination of Asymmetric Unit and Unit Cell Parameters

Information regarding the asymmetric unit and unit cell parameters for this compound is not available in the public domain.

Space Group Determination and Crystallographic Symmetry

There are no reports on the space group or crystallographic symmetry of this compound.

Analysis of Molecular Conformation in the Solid State

The molecular conformation of this compound in the solid state has not been determined through crystallographic methods.

Polymorphism and Pseudopolymorphism Studies

There is no literature available describing any investigations into the polymorphic or pseudopolymorphic behavior of this compound.

Identification and Characterization of Polymorphic Forms

No polymorphic forms of this compound have been identified or characterized.

Influence of Crystallization Conditions on Polymorphic Outcome

As no polymorphs have been identified, there is no information on the influence of crystallization conditions on the polymorphic outcome for this compound.

Crystallographic and Solid-State Analysis of this compound

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that detailed crystallographic data for the compound this compound is not publicly available.

As a result, a thorough and scientifically accurate article based on the provided outline cannot be generated at this time. The specific experimental data required to detail the conformational polymorphism, supramolecular interactions, and self-assembly principles of this particular compound has not been published in the sources accessed.

To provide a comprehensive analysis as requested for the following sections, specific crystallographic information, including atomic coordinates and unit cell parameters from a single crystal X-ray diffraction study, would be required:

Supramolecular Interactions in Crystal Packing:

Self-Assembly Principles and Network Formation:Understanding how individual molecules of this compound assemble into a larger, stable crystal lattice is predicated on the analysis of the intermolecular interactions identified through crystallographic studies.

While studies on related benzamide (B126) derivatives exist and demonstrate general principles of solid-state chemistry, such as the formation of hydrogen-bonded dimers in 4-hydroxybenzamide (B152061) mdpi.com and the potential for polymorphism in N,N-disubstituted benzamides, mdpi.com these findings cannot be directly and accurately applied to this compound without its specific experimental data. The introduction of two isopropyl groups on the nitrogen atom would significantly influence the steric and electronic properties, leading to unique crystal packing and intermolecular interactions that cannot be predicted with certainty.

Should the crystallographic data for this compound become available in the future, a detailed and accurate article according to the specified outline could be generated.

Chemical Derivatization and Structural Modification of the 4 Hydroxy N,n Bis Propan 2 Yl Benzamide Scaffold

Strategic Modification of the Hydroxyl Group

The phenolic hydroxyl group is a key functional moiety that significantly influences the polarity and reactivity of the molecule. Its modification is a common strategy in medicinal chemistry and for analytical purposes.

Etherification and Esterification Reactions

The transformation of the phenolic hydroxyl group into an ether or an ester linkage is a fundamental approach to mask its polarity and hydrogen-bonding capability.

Etherification: This reaction involves the replacement of the acidic hydrogen of the hydroxyl group with an alkyl or aryl group. A common method is the Williamson ether synthesis, where the phenoxide, formed by treating 4-hydroxy-N,N-bis(propan-2-yl)benzamide with a suitable base, acts as a nucleophile to attack an alkyl halide. This conversion to an ether can influence the molecule's lipophilicity and metabolic profile.

Esterification: The hydroxyl group can be converted into an ester through reaction with a carboxylic acid (Fischer esterification) or, more commonly, with more reactive derivatives like acyl chlorides or anhydrides in the presence of a base. Ester derivatives are often explored as prodrugs, which can be hydrolyzed in vivo to release the active phenolic compound.

Diversification at the Amide Nitrogen

The N,N-diisopropylamide moiety is another site for potential modification, although it presents greater chemical challenges compared to the hydroxyl group.

Alkylation and Acylation of the Amide Nitrogen

Direct alkylation or acylation of a tertiary amide nitrogen is generally difficult. The resonance between the nitrogen lone pair and the carbonyl oxygen reduces the nucleophilicity of the nitrogen atom, and the two bulky isopropyl groups create significant steric hindrance. researchgate.netnih.gov Standard alkylation and acylation methods are typically ineffective.

However, advanced synthetic strategies can achieve such transformations. One approach involves the activation of the amide bond. For related N,N-dialkyl benzamides, direct alkylation has been achieved using strong bases like lithium diisopropylamide (LDA) to facilitate reactions. nih.gov Another novel strategy involves activating the amide with reagents like triflic anhydride (B1165640) (Tf₂O), which can induce the migration of an alkyl group from the amide nitrogen, effectively using the amide itself as an alkylating agent. rsc.org These methods highlight that while challenging, modification at the amide nitrogen is synthetically accessible.

Incorporation of Varied Alkyl and Aryl Substituents

A more practical approach to achieve structural diversity at the amide nitrogen is not through post-synthesis modification but by incorporating different substituents during the initial synthesis. This involves the reaction of a 4-hydroxybenzoyl derivative (such as 4-hydroxybenzoyl chloride or a protected version) with a wide variety of primary or secondary amines. This method allows for the systematic introduction of different alkyl, cycloalkyl, and aryl groups at the nitrogen atom, leading to a library of analogs. This approach has been used to generate novel N-hydroxybenzamides with diverse substituents for biological screening. nih.gov The properties of the resulting molecule can be fine-tuned by changing the nature of the N-substituents, affecting parameters like solubility, lipophilicity, and receptor binding affinity.

| Reactant Amine | Resulting N-Substituents | Potential Analog Structure |

|---|---|---|

| Dimethylamine | -N(CH₃)₂ | 4-hydroxy-N,N-dimethylbenzamide |

| Diethylamine | -N(CH₂CH₃)₂ | 4-hydroxy-N,N-diethylbenzamide |

| Pyrrolidine | -N(CH₂)₄ | (4-hydroxyphenyl)(pyrrolidin-1-yl)methanone |

| N-methylaniline | -N(CH₃)(C₆H₅) | 4-hydroxy-N-methyl-N-phenylbenzamide |

Functionalization of the Benzene (B151609) Ring

The aromatic ring is a prime target for introducing additional functional groups via electrophilic aromatic substitution (EAS). scranton.eduyoutube.com In this reaction, an electrophile attacks the electron-rich benzene ring, replacing one of its hydrogen atoms. youtube.com The existing substituents on the ring—the hydroxyl group and the N,N-diisopropylcarboxamide group—dictate the position of the incoming electrophile.

Both the hydroxyl group and the amide group are activating groups, meaning they make the benzene ring more reactive towards electrophiles than benzene itself. They are also ortho, para-directors. Since the para position relative to the hydroxyl group is already occupied by the amide, electrophilic substitution is strongly directed to the positions ortho to the hydroxyl group (i.e., the 3- and 5-positions).

Relevant EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.comyoutube.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. youtube.com

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group. A highly relevant example is the Friedel-Crafts alkylation of p-hydroxybenzoic acid with isopropyl alcohol in the presence of sulfuric acid to produce 4-hydroxy-3,5-diisopropyl benzoic acid, demonstrating that substitution occurs at the 3- and 5-positions. google.com

These modifications can profoundly impact the electronic properties and steric profile of the molecule, which in turn can influence its biological interactions. nih.gov

Electrophilic Aromatic Substitution Reactions

The phenol (B47542) moiety within the this compound structure is a powerful activating group for electrophilic aromatic substitution (EAS) reactions. The lone pairs on the hydroxyl oxygen atom increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. This activation is, however, tempered by the deactivating effect of the benzamide (B126) group. The interplay of these electronic effects, along with steric hindrance from the bulky N,N-diisopropylamide group, dictates the regioselectivity of these reactions.

A common and synthetically useful EAS reaction is halogenation. The introduction of a halogen atom, typically bromine or chlorine, onto the aromatic ring serves as a crucial handle for subsequent cross-coupling reactions. Due to the strong activating nature of the hydroxyl group, direct halogenation of the this compound scaffold can be achieved under relatively mild conditions. For instance, bromination can be readily accomplished using reagents like N-bromosuccinimide (NBS) in a suitable solvent. The reaction typically proceeds with high regioselectivity, yielding the 3-bromo derivative as the major product.

Another important EAS reaction is formylation, which introduces an aldehyde group onto the aromatic ring. This can be achieved through various methods, such as the Vilsmeier-Haack reaction. chemicalbook.comwikipedia.orgnih.gov This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphoryl chloride (POCl₃) or oxalyl chloride. The electron-rich nature of the phenolic ring facilitates this formylation, leading to the introduction of a formyl group at one of the ortho positions. Similarly, the Reimer-Tiemann reaction, which uses chloroform (B151607) in a basic solution, can also be employed for ortho-formylation of phenolic compounds. nih.gov

The introduction of an acyl group, known as acylation, is another valuable modification. While direct Friedel-Crafts acylation on phenols can be challenging due to the potential for O-acylation and complexation with the Lewis acid catalyst, alternative methods can be employed.

The following table summarizes representative electrophilic aromatic substitution reactions that can be applied to the this compound scaffold, based on established methodologies for similar phenolic compounds.

| Reaction | Reagents and Conditions | Expected Major Product |

| Bromination | N-Bromosuccinimide (NBS), Acetonitrile (B52724), Room Temperature | 3-Bromo-4-hydroxy-N,N-bis(propan-2-yl)benzamide |

| Chlorination | N-Chlorosuccinimide (NCS), Acetonitrile, Room Temperature | 3-Chloro-4-hydroxy-N,N-bis(propan-2-yl)benzamide |

| Formylation | DMF, POCl₃, 0 °C to Room Temperature | 3-Formyl-4-hydroxy-N,N-bis(propan-2-yl)benzamide |

Cross-Coupling Reactions for Extended Chemical Space

The halogenated derivatives of this compound, obtained through electrophilic aromatic substitution, are pivotal intermediates for a wide array of palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for significantly expanding the chemical diversity of the scaffold.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound (typically a boronic acid or ester) with an aryl halide. For instance, 3-bromo-4-hydroxy-N,N-bis(propan-2-yl)benzamide can be coupled with various aryl or heteroaryl boronic acids to introduce new aromatic or heteroaromatic moieties at the 3-position. These reactions are typically catalyzed by a palladium(0) complex in the presence of a base.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of amine functionalities. nih.gov The 3-halo-substituted this compound can be coupled with primary or secondary amines, anilines, or even amides and carbamates, using a palladium catalyst and a suitable phosphine (B1218219) ligand. This reaction is instrumental in synthesizing derivatives with diverse nitrogen-containing substituents.

The Sonogashira coupling provides a route to alkynylated derivatives by reacting a terminal alkyne with an aryl halide. beilstein-journals.org This reaction, co-catalyzed by palladium and copper, allows for the introduction of an alkyne group at the 3-position of the halogenated scaffold. The resulting alkynes can be further elaborated, for example, through cycloaddition reactions or reduction to the corresponding alkenes or alkanes.

Finally, the Heck reaction facilitates the formation of a new carbon-carbon bond between an aryl halide and an alkene. This reaction can be used to introduce vinyl groups or more complex unsaturated side chains onto the 3-position of the this compound scaffold.

The table below outlines potential cross-coupling reactions starting from a halogenated derivative of this compound, illustrating the vast chemical space that can be accessed.

| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Class |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-4-hydroxy-N,N-bis(propan-2-yl)benzamides |

| Buchwald-Hartwig | Secondary amine | Pd₂(dba)₃, BINAP, NaOtBu | 3-(Dialkylamino)-4-hydroxy-N,N-bis(propan-2-yl)benzamides |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Alkynyl-4-hydroxy-N,N-bis(propan-2-yl)benzamides |

| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 3-Alkenyl-4-hydroxy-N,N-bis(propan-2-yl)benzamides |

Through the strategic application of electrophilic aromatic substitution and subsequent cross-coupling reactions, a diverse library of derivatives based on the this compound scaffold can be efficiently synthesized, enabling the exploration of their potential applications in various scientific fields.

Potential Applications and Advanced Research Directions

Supramolecular Chemistry and Crystal Engineering

The fields of supramolecular chemistry and crystal engineering focus on the design and synthesis of complex, ordered structures held together by non-covalent interactions. The specific functional groups within 4-hydroxy-N,N-bis(propan-2-yl)benzamide make it an interesting candidate for these disciplines.

Design and Synthesis of Cocrystals and Inclusion Compounds

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the amide carbonyl group) in this compound suggests its strong potential for forming cocrystals. nih.govresearchgate.net Cocrystals are crystalline structures composed of two or more different molecules held together in the same crystal lattice. Research on other hydroxybenzamides has demonstrated their ability to form robust supramolecular heterosynthons, particularly with carboxylic acids. nih.govresearchgate.net The formation of these cocrystals can be achieved through various methods, including crystallization from solution, melt crystallization, and solvent-drop grinding. nih.govresearchgate.netnih.gov

Comparative studies on different screening techniques, such as Differential Scanning Calorimetry (DSC) and thermal microscopy, have been effective in identifying new cocrystal systems involving benzamide (B126) derivatives. nih.govresearchgate.net For instance, the screening of 18 different systems of benzamide and benzoic acid derivatives led to the discovery of 6 new cocrystals. nih.govresearchgate.net These findings suggest that a systematic screening of this compound with a variety of coformers could lead to the discovery of novel crystalline materials with tailored physical and chemical properties. The bulky N,N-diisopropyl groups could also play a significant role in directing the crystal packing and influencing the formation of inclusion compounds, where one molecule (the host) forms a cavity that encapsulates another molecule (the guest).

Investigation of Host-Guest Recognition Phenomena

The unique three-dimensional structure of this compound, with its potential for forming specific cavities and interaction sites, makes it a candidate for studies in host-guest recognition. This field explores the interactions between a host molecule that binds a guest molecule to produce a complex. Amide-based macrocycles have been shown to be effective hosts for the chiral recognition of amino acid derivatives through host-guest complexation. nih.gov The binding affinity and selectivity in these systems are governed by a combination of hydrogen bonding, electrostatic interactions, and steric effects. nih.gov

While direct studies on this compound are not yet available, research on related systems provides a framework for potential investigations. For example, the hydrolysis of amide guests has been studied within coordination cages, demonstrating how encapsulation can influence reaction rates. chemrxiv.orgrsc.org The structural features of this compound could be exploited to design hosts for specific guest molecules, with potential applications in sensing, separation, and catalysis.

Coordination Chemistry and Metal Complexation

The amide and hydroxyl functionalities of this compound present opportunities for its use as a ligand in coordination chemistry, enabling the synthesis of novel metal complexes with interesting structural and electronic properties.

Design of the Compound as a Ligand for Transition Metals

The oxygen atom of the carbonyl group and the oxygen of the hydroxyl group in this compound can act as donor atoms, allowing the molecule to chelate to a metal center. The deprotonation of the hydroxyl group would result in an anionic ligand, further strengthening its coordination ability. The bulky isopropyl groups on the nitrogen atom can provide steric hindrance, influencing the coordination geometry around the metal ion and potentially stabilizing unusual coordination numbers or geometries.

While there is no specific literature on the coordination complexes of this compound, studies on related N,N-dialkylbenzamides and other benzamide derivatives provide valuable insights. For example, N-(diisopropylphosphanyl)benzamide has been classified as a bidentate hybrid P,O-ligand, highlighting the chelating potential of such structures. The versatility of these ligands is enhanced by the possibility of deprotonating the NH group, leading to anionic ligands that can form stable complexes.

Structural and Electronic Characterization of Metal Complexes

The synthesis and characterization of metal complexes with this compound would be a crucial step in understanding their properties. Techniques such as single-crystal X-ray diffraction would be essential to determine the precise coordination mode of the ligand and the geometry of the resulting complex. Spectroscopic methods, including infrared (IR), UV-Visible, and nuclear magnetic resonance (NMR) spectroscopy, would provide information about the electronic structure and the nature of the metal-ligand bonding.

The synthesis of various metal complexes with Schiff base ligands derived from benzimidazole (B57391) has been reported, along with their characterization using techniques like FT-IR, UV-Vis, and mass spectrometry. nih.gov These studies serve as a methodological guide for the investigation of metal complexes of this compound. The resulting complexes could exhibit interesting magnetic, optical, or catalytic properties, depending on the choice of the metal ion and the coordination environment.

Materials Science Perspectives

The structural characteristics of this compound also suggest its potential utility in the field of materials science. Benzamide derivatives have been explored as building blocks for polymeric materials and functional materials with a wide range of applications. researchgate.net

The presence of a hydroxyl group opens up the possibility of incorporating this compound into polyesters or polyethers through condensation polymerization. Poly(hydroxy acids) are a class of biodegradable polymers that have garnered significant attention for sustainable applications. rsc.org While typically derived from hydroxy acids, the incorporation of functional monomers like this compound could lead to the development of new polymers with unique properties. The bulky diisopropylamide group could influence the polymer's thermal stability, solubility, and mechanical properties.

Furthermore, the ability of the benzamide core to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, could be harnessed to create self-assembling materials, liquid crystals, or functional gels. The development of such materials from this compound could lead to applications in areas such as drug delivery, tissue engineering, and optoelectronics.

Exploration as Precursors for Thin Film Deposition (e.g., MOCVD)

Metal-Organic Chemical Vapor Deposition (MOCVD) is a critical technique for producing high-quality thin films used in electronics and optics. The process relies on volatile and thermally stable precursor compounds. While research has been conducted on various benzamide derivatives for other applications, the utility of this compound as an MOCVD precursor is a novel area of exploration.

The viability of a compound as an MOCVD precursor hinges on several key properties. These include sufficient volatility to allow for vapor phase transport, thermal stability to prevent decomposition before reaching the substrate, and clean decomposition pathways that leave behind the desired material without incorporating contaminants. The N,N-diisopropyl groups in this compound could potentially enhance its volatility compared to less substituted benzamides. The hydroxyl group offers a reactive site that could facilitate controlled decomposition or reaction on the substrate surface.

Future research in this area would involve synthesizing and characterizing the thermal properties of this compound. Detailed studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be essential to determine its decomposition temperature and volatility. Subsequent experiments could involve its use in a laboratory-scale MOCVD reactor to attempt the deposition of thin films, potentially of carbon nitride or related materials, and to analyze the composition and properties of the resulting films.

Development of Functional Materials

The term "functional materials" refers to materials that possess specific properties and perform particular functions, such as in sensors, catalysts, or electronic devices. The molecular structure of this compound, featuring a phenolic hydroxyl group, an amide linkage, and bulky isopropyl substituents, provides a platform for designing and synthesizing new functional materials.

The hydroxyl group can act as a hydrogen bond donor and acceptor, enabling the formation of supramolecular structures. This self-assembly capability is a key principle in the design of liquid crystals and functional polymers. Furthermore, the aromatic ring and the amide group can participate in π-π stacking and hydrogen bonding interactions, respectively, further directing the assembly of molecules into ordered architectures.

Research into the development of functional materials from this compound could focus on several avenues. One approach would be to polymerize the molecule, either through the phenolic hydroxyl group or by incorporating other reactive functionalities, to create polymers with specific thermal, mechanical, or optical properties. Another avenue would be to use it as a ligand to create metal-organic frameworks (MOFs). The coordination of metal ions to the hydroxyl and amide groups could lead to porous materials with potential applications in gas storage, separation, and catalysis.

Interdisciplinary Research Opportunities

The unique combination of functional groups in this compound opens up a range of interdisciplinary research opportunities, bridging chemistry, materials science, and biology.

In the field of medicinal chemistry, many benzamide derivatives have been investigated for their biological activities. While this article strictly excludes a detailed discussion of therapeutic applications, the potential for this compound to interact with biological systems could be explored in the context of developing functional biomaterials. For instance, its ability to form self-assembled monolayers on surfaces could be harnessed for creating biocompatible coatings for medical implants or as a component in biosensors.

The interface between materials science and electronics is another promising area. The potential for creating ordered thin films or polymers from this compound could lead to applications in organic electronics. The dielectric properties of materials derived from this compound could be of interest for use in capacitors or as gate dielectrics in organic field-effect transistors (OFETs).

Further research would be needed to synthesize and characterize this compound thoroughly and to explore its behavior in these different contexts. Collaborative efforts between synthetic chemists, materials scientists, and engineers will be crucial to unlocking the full potential of this compound and related compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-hydroxy-N,N-bis(propan-2-yl)benzamide, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzamide core. For example, acylation of 4-hydroxybenzoic acid with isopropylamine derivatives under controlled pH and temperature ensures selective N,N-disubstitution. Reagents like pyridine or DMAP (4-dimethylaminopyridine) are used as catalysts in anhydrous solvents (e.g., CH₂Cl₂) to minimize side reactions . Post-synthetic purification via column chromatography or recrystallization enhances purity. Reaction kinetics studies (e.g., monitoring by TLC or HPLC) help optimize reaction time and temperature .

Q. Which spectroscopic and crystallographic methods are optimal for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : High-resolution NMR (¹H, ¹³C) identifies substituent patterns and hydrogen bonding. IR spectroscopy confirms the presence of hydroxyl (-OH) and carbonyl (C=O) groups .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

- Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound?

- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs with different substituents (Table 1). For instance:

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, temperature) or cell line variability. To address this:

- Standardized Assays : Use consensus protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO concentration) or incubation time .

- Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity alongside cellular assays) .

Q. How can computational methods predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulates ligand-receptor interactions over time, identifying stable binding conformations. Software like GROMACS or AMBER is used with force fields (e.g., CHARMM36) .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and interaction sites .

- Pharmacophore Modeling : Aligns structural features with known active compounds to prioritize synthetic targets .

Q. What are the challenges in elucidating the mechanism of action for this compound, particularly in enzyme modulation?

- Methodological Answer : Key challenges include:

- Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries to identify binding partners .

- Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) under varying substrate concentrations to distinguish competitive/non-competitive mechanisms .

- Metabolomic Profiling : LC-MS/MS tracks metabolite changes in treated cells to map affected pathways .

Data Contradiction Analysis

- Example : Conflicting reports on antimicrobial efficacy may stem from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative). Cross-referencing with structural analogs (e.g., 4-methoxy derivatives) reveals that lipophilicity (logP) impacts membrane permeability, explaining variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.